N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3,4-dichlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the reaction of 3,4-dichloroaniline with diethyl piperidine-1,4-dicarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide undergoes various
Properties
IUPAC Name |
4-N-(3,4-dichlorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-13-5-6-14(18)15(19)11-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHWTWUVFDVYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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